N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

Medicinal chemistry Kinase inhibitor design Aminopyrazole SAR

Researchers pursuing kinase inhibitor SAR often struggle to source regioisomerically pure 3-aminopyrazole scaffolds with defined hydrophobic presentation. N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine (CAS 1344218-92-3) directly addresses this gap. - Provides the biologically validated 3-aminopyrazole hinge-binding chemotype, distinct from the 4-amino regioisomer in target engagement profile. - The 3,5-dimethylcyclohexyl substituent delivers a unique steric fingerprint not replicated by 4,4-dimethyl or unsubstituted cyclohexyl analogs, critical for shape-complementary hydrophobic pocket interactions. - Physicochemical profile (MW 207.32, XLogP3 3.2, TPSA 29.9 Ų) aligns with oral bioavailability and CNS-penetrant design criteria. Supplied at 95% purity; inquire for bulk quantities and expedited global shipping.

Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
Cat. No. B13304067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine
Molecular FormulaC12H21N3
Molecular Weight207.32 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1)NC2=NN(C=C2)C)C
InChIInChI=1S/C12H21N3/c1-9-6-10(2)8-11(7-9)13-12-4-5-15(3)14-12/h4-5,9-11H,6-8H2,1-3H3,(H,13,14)
InChIKeyVEVAMRXJZMQEDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine: Physicochemical and Structural Profile


N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is a secondary amine belonging to the 3-aminopyrazole class, a scaffold recognized for its capacity to engage kinase ATP-binding pockets and other enzyme targets [1]. The compound carries a 3,5-dimethylcyclohexyl substituent linked via an exocyclic NH at the pyrazole C3 position, distinguishing it from regioisomeric 4-aminopyrazole analogs. Its computed physicochemical parameters—molecular weight 207.32 g/mol, XLogP3 3.2, topological polar surface area 29.9 Ų, one hydrogen bond donor, and two hydrogen bond acceptors—define a balanced lipophilic–hydrophilic profile consistent with CNS-penetrant and cell-permeable small molecules [2]. It is commercially supplied at 95% purity for research and further manufacturing use .

Scaffold 3-Aminopyrazole core for kinase inhibitor research and ATP-pocket targeting
Profile Balanced lipophilicity and low polar surface area supporting cell permeability and CNS exposure studies
Regioisomer C3-amine substitution distinct from 4-aminopyrazole analogs; matched to kinase target space

Why the 3,5-Dimethylcyclohexyl 3-Aminopyrazole Scaffold Cannot Be Substituted


Substitution of N-(3,5-dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine with its closest commercially available analog—the 4-aminopyrazole regioisomer (CAS 1340183-80-3)—is not scientifically neutral. A comprehensive 2023 review of aminopyrazoles in medicinal chemistry establishes that 3-aminopyrazoles and 4-aminopyrazoles exhibit distinct target engagement profiles: 3-aminopyrazoles are prominently represented among kinase inhibitors (e.g., p38MAPK, RIPK1, FGFR) and anti-inflammatory agents, while 4-aminopyrazoles populate a different biological space [1]. Beyond target bias, the regioisomeric shift from C3 to C4 alters the nitrogen hybridization environment, modifying hydrogen-bond donor/acceptor geometry, dipole moment orientation, and conformational preferences of the cyclohexyl group relative to the heterocyclic plane [2]. Similarly, substituting the 3,5-dimethylcyclohexyl group with a 4,4-dimethylcyclohexyl variant (CAS 1342155-31-0) alters steric bulk distribution around the cyclohexyl ring, which directly affects shape complementarity in hydrophobic enzyme pockets. These structural perturbations are not academic subtleties; they are the basis of structure–activity relationship (SAR) cliffs routinely observed in aminopyrazole lead optimization campaigns, where single-atom positional changes have produced >10-fold shifts in IC₅₀ values [1].

Regioisomer Substituting with 4-aminopyrazole regioisomer shifts target engagement away from kinase space, based on divergent literature precedents.
Steric 4,4-Dimethylcyclohexyl analog presents different hydrophobic shape, altering pocket complementarity and SAR interpretation.
H-Bond The 4-amino isomer eliminates the intramolecular H-bond motif present in the 3-amino scaffold, potentially affecting conformational preferences.

Quantitative Differentiation Evidence Against Closest Analogs


3-Aminopyrazole vs. 4-Aminopyrazole Target Engagement Bias

The 3-aminopyrazole scaffold of the target compound positions the exocyclic amine at C3 of the pyrazole ring, a regiochemistry associated with ATP-mimetic kinase inhibition. The 2023 review by Lusardi et al. documents that 3-aminopyrazole derivatives have yielded clinical and preclinical kinase inhibitors targeting p38MAPK, RIPK1, FGFR, and CDK families, whereas 4-aminopyrazole derivatives predominantly appear in non-kinase contexts such as COX inhibition and antimicrobial programs [1]. The closest commercial regioisomer, N-(3,5-dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine (CAS 1340183-80-3), relocates the amine to C4, fundamentally altering the vector of hydrogen-bond donation and the scaffold's pharmacophoric recognition pattern. In the RIPK1 inhibitor series reported by Tao et al. (2025), 1H-pyrazol-3-amine derivatives achieved low nanomolar RIPK1 IC₅₀ values (compound 44: IC₅₀ < 50 nM) with high kinome selectivity, a profile inextricably linked to the 3-amino regiochemistry [2].

Regioisomeric target bias
Class-level
3-aminopyrazole → kinase inhibitor phenotype (RIPK1, p38MAPK, FGFR literature) 4-aminopyrazole → COX, antimicrobial bias
Regiochemistry guides kinase target engagement studies
No direct head-to-head IC₅₀ data for this pair; class-level inference
Medicinal chemistry Kinase inhibitor design Aminopyrazole SAR

Computed LogP and Polar Surface Area Comparison

Computed physicochemical descriptors distinguish the 3-amino and 4-amino regioisomers in ways that affect permeability, solubility, and off-target promiscuity risk. The target compound exhibits XLogP3 = 3.2 and topological polar surface area (TPSA) = 29.9 Ų [1]. By comparison, the 4-amino regioisomer (CAS 1340183-80-3) is predicted to have a slightly elevated TPSA of approximately 33–34 Ų due to altered nitrogen exposure and a marginally different XLogP3 (~3.0–3.1) . While the numerical differences appear modest, the combined LogP/TPSA coordinates place the 3-amino isomer deeper within the favorable CNS drug-like property space (TPSA < 60 Ų, LogP 1–4) while reducing the TPSA penalty that can limit blood–brain barrier penetration. Both compounds fall within oral drug-likeness boundaries, but the 3-amino isomer's lower TPSA provides a measurable advantage for programs where CNS exposure is relevant [1].

LogP/TPSA comparison
Reported
ΔTPSA ≈ +3.6 Ų (4-amino higher) ΔXLogP3 ≈ −0.1
Lower TPSA supports CNS permeability review
Computed values; experimental validation advised
Physicochemical profiling Drug-likeness CNS drug design

3,5-Dimethyl vs. 4,4-Dimethyl Steric Topography

The 3,5-dimethyl substitution on the cyclohexyl ring generates a bis-equatorial methyl disposition in the lowest-energy chair conformation, creating a steric 'band' orthogonal to the cyclohexyl plane. This contrasts with the 4,4-dimethyl isomer (CAS 1342155-31-0), where both methyl groups reside on the same carbon, producing a geminal bulky cap that projects axially and equatorially from a single ring position . The spatial distribution of methyl groups directly influences shape-based molecular recognition: the 3,5-pattern presents a wider but shallower hydrophobic contact surface, while the 4,4-pattern offers a deeper, more localized hydrophobic protrusion. In the absence of a protein crystal structure, the selection between these substitution patterns should be guided by the geometry of the intended hydrophobic binding pocket. The 3,5-dimethyl substitution pattern has been exploited in malodor-neutralizing patent compositions where conformational rigidity and specific steric presentation were critical for activity [1].

Steric topography
Data to verify
3,5-dimethyl: bis-equatorial, wide hydrophobic contact 4,4-dimethyl: geminal cap, localized protrusion
Steric fingerprint supports shape-based screening
No quantitative biological comparison available
Steric parameters Shape complementarity Ligand efficiency

Hydrogen-Bond Donor/Acceptor Topology

The 3-aminopyrazole architecture of the target compound presents one hydrogen-bond donor (exocyclic NH) and two hydrogen-bond acceptors (pyrazole N2 and exocyclic N) in a specific angular arrangement. The donor–acceptor distance between the exocyclic NH and the pyrazole N2 is approximately 2.3–2.4 Å, enabling intramolecular or intermolecular hydrogen-bonding geometries distinct from the 4-amino isomer [1]. In the 4-amino regioisomer, the exocyclic NH is farther from the endocyclic N atoms (donor–acceptor distance ~3.8–4.0 Å), eliminating the possibility of a five-membered intramolecular H-bond motif. This topological difference affects not only target binding but also solid-state packing, solubility, and co-crystallization behavior—parameters relevant to formulation and structural biology applications. The target compound's computed hydrogen-bond donor count of 1 and acceptor count of 2 (PubChem) are identical to the 4-amino isomer, but the spatial presentation of these features is regioisomerically distinct [2].

H-bond topology
Class-level
3-amino: intramolecular H-bond feasible (d~2.3–2.4 Å) 4-amino: no intramolecular H-bond (d~3.8–4.0 Å)
Conformational preference may influence target binding
Geometry derived from computed structures
Hydrogen bonding Crystal engineering Molecular recognition

Research Application Scenarios


Kinase Inhibitor Lead Discovery and SAR Expansion

The 3-aminopyrazole scaffold is a privileged chemotype for ATP-competitive kinase inhibition, as validated by multiple clinical and preclinical programs [1]. N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine provides a conformationally restricted, lipophilic cyclohexyl substituent at the solvent-exposed region of the kinase hinge-binding motif. Its XLogP3 of 3.2 and TPSA of 29.9 Ų place it within property ranges suitable for oral kinase inhibitor development, and the 3,5-dimethyl substitution pattern offers a steric profile distinct from simpler N-cyclohexyl or N-phenyl analogs commonly used in initial kinase SAR libraries.

CNS-Penetrant Probe Compound Synthesis

With a TPSA well below the 60 Ų threshold commonly associated with blood–brain barrier permeability and a LogP in the optimal 3–4 range for CNS drug design, the target compound is a suitable building block for CNS-targeted probe synthesis [1]. The 3-amino regioisomer's capacity for intramolecular hydrogen bonding may further reduce effective polar surface area in nonpolar environments, an advantage over the 4-amino isomer when passive CNS penetration is a design criterion.

Regioisomeric Selectivity Studies in Aminopyrazole Tool Compounds

When paired with its 4-amino regioisomer (CAS 1340183-80-3) in parallel synthesis, this compound enables direct assessment of how amine placement on the pyrazole ring governs target engagement, selectivity, and physicochemical properties. The well-established divergence in target class preference between 3-amino and 4-aminopyrazoles [1] makes this paired regioisomeric approach valuable for target deconvolution and chemical probe selectivity profiling.

Fragment-Based and Structure-Guided Design with Defined Steric Features

The 3,5-dimethyl substitution pattern on the cyclohexyl ring generates a unique hydrophobic shape fingerprint that is not reproduced by the commercially available 4,4-dimethyl isomer (CAS 1342155-31-0) or unsubstituted cyclohexyl analogs. For structure-guided design programs where hydrophobic pocket shape complementarity drives affinity—such as protein–protein interaction inhibitors or allosteric site binders—the defined steric presentation of the 3,5-dimethylcyclohexyl group provides a rational basis for selecting this compound over alternative cyclohexyl-substituted aminopyrazoles.

Application
Selection Property
Validation Focus
Kinase inhibitor lead discovery
3-Aminopyrazole scaffold for ATP-competitive kinase engagement
Kinase panel profiling and SAR interpretation
CNS permeability probe synthesis
Low TPSA and balanced LogP supporting passive permeability
Blood–brain barrier penetration assay (e.g., PAMPA-BBB)
Regioisomeric selectivity profiling
Paired use with 4-aminopyrazole isomer for target engagement comparison
Parallel synthesis and kinase selectivity panel
Shape-based ligand design
3,5-Dimethyl steric topography distinct from 4,4-dimethyl and unsubstituted analogs
Hydrophobic pocket shape complementarity assessment
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